molecular formula C13H12N2O4S B3008639 N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-47-3

N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B3008639
CAS No.: 864937-47-3
M. Wt: 292.31
InChI Key: OBTKYQOCOKUBLM-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a methoxy group at position 6, linked via a carboxamide bridge to a 5,6-dihydro-1,4-dioxine moiety. Its synthesis likely involves catalytic methods similar to those described for structurally related compounds (e.g., Q-catalyzed reactions at 25°C for 72–96 hours) .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-17-8-2-3-9-11(6-8)20-13(14-9)15-12(16)10-7-18-4-5-19-10/h2-3,6-7H,4-5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTKYQOCOKUBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus, it is known as the “guardian of the genome”. It regulates the cell cycle and functions as a tumor suppressor.

Biochemical Pathways

The activation of p53 affects several biochemical pathways. One of the most significant is the regulation of the cell cycle. The compound induces G2/M cell cycle arrest, halting the cells in the phase of the cell cycle where DNA repair can occur before cell division. This can lead to apoptosis, or programmed cell death, if the DNA damage is irreparable.

Action Environment

The environment in which the compound acts can greatly influence its action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can impact the compound’s effectiveness.

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O4SC_{13}H_{12}N_{2}O_{4}S with a molecular weight of 292.31 g/mol. Its structure includes a benzothiazole moiety linked to a dioxine ring, which is significant for its biological activity.

Biological Activities

Research has indicated that compounds similar to this compound exhibit various biological activities including:

  • Anticancer Activity :
    • The compound may inhibit tubulin polymerization, affecting cancer cell proliferation. Similar compounds have shown IC50 values ranging from 0.124 μM to 3.81 μM against various cancer cell lines .
    • A case study demonstrated that structural modifications in related thiazole compounds enhanced their antiproliferative effects against melanoma and prostate cancer cells .
  • Antimicrobial Properties :
    • Compounds in the benzothiazole class are known for their antimicrobial activities, potentially inhibiting bacterial enzymes involved in cell wall synthesis or DNA replication .
  • Anti-inflammatory Effects :
    • The compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Tubulin Polymerization : This mechanism is critical for its anticancer activity and is shared among various thiazole derivatives .
  • Enzyme Inhibition : The compound's potential to inhibit specific enzymes involved in inflammation and microbial resistance contributes to its therapeutic profile .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

StudyFindings
Study 1Demonstrated significant anticancer activity against melanoma with IC50 values as low as 0.4 μM.
Study 2Investigated the antimicrobial effects, revealing inhibition of bacterial growth at low concentrations.
Study 3Evaluated anti-inflammatory properties through COX enzyme inhibition assays.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure combining a benzothiazole ring and a dioxine moiety, making it an interesting subject for research in drug development. The synthesis typically involves several steps:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
  • Dioxine Ring Formation : A suitable diol reacts with a carboxylic acid derivative under dehydrating conditions to form the dioxine structure.
  • Amidation : The final step involves the formation of the carboxamide linkage by reacting the benzothiazole derivative with an amine in the presence of coupling agents like EDCI.

Antimicrobial Properties

Research indicates that compounds similar to N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide exhibit significant antimicrobial activity. The mechanism is believed to involve inhibition of bacterial enzymes essential for cell wall synthesis or DNA replication .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses .

Anticancer Potential

Various studies have reported cytotoxic effects against human cancer cell lines. For instance, derivatives containing thiazole scaffolds have shown promising results against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The compound's ability to inhibit specific tyrosine kinases further emphasizes its potential as an anticancer agent.

Synthesis and Evaluation

A study published in the International Journal of Pharmaceutical Sciences synthesized a series of benzothiazole derivatives and evaluated their biological activities, confirming moderate to excellent anthelmintic activities against nematode species . This highlights the compound's versatility in addressing various biological targets.

Cytotoxicity Screening

In another research effort, a series of compounds based on thiazole derivatives were synthesized and tested for cytotoxicity across multiple tumor cell lines. Some compounds demonstrated significant inhibitory effects on cancer cell proliferation, indicating potential therapeutic applications .

Summary of Applications

The following table summarizes the key applications and findings related to this compound:

ApplicationDescriptionReferences
Antimicrobial ActivityInhibits bacterial enzymes involved in cell wall synthesis,
Anti-inflammatory EffectsInhibits COX enzymes linked to inflammation,
Anticancer PotentialDemonstrates cytotoxic effects on various cancer cell lines ,
Anthelmintic ActivityEffective against nematode species

Comparison with Similar Compounds

Structural Analogs with Malonate Esters

Several malonate derivatives share the 6-methoxybenzo[d]thiazol-2-ylamino-methyl-benzo[b]thiophen-2-yl scaffold. Key examples include:

Compound ID Ester Group Yield (%) Melting Point (°C) Stereochemical Purity (ee %)
5ir Dimethyl 83 78–80 80.0
5jc Diethyl 81 74–76 80.0
5kc Dipropyl 77 99–101 70.0

Key Observations :

  • Substituent Effects : Larger ester groups (e.g., dipropyl in 5kc) increase melting points compared to dimethyl or diethyl analogs, likely due to enhanced van der Waals interactions.
  • Stereochemical Trends : All analogs exhibit moderate enantiomeric excess (70–80% ee), suggesting challenges in achieving high stereoselectivity during synthesis .

Analogs with Triazole and Antimicrobial Activity

A triazole-containing derivative, N-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitroaniline , demonstrates potent antibacterial activity (comparable to ciprofloxacin). The 6-methoxy group on the benzothiazole ring is critical for activity, as electron-donating substituents (e.g., OCH₃, OBn) enhance interactions with bacterial targets .

Comparison with Target Compound :

  • The target lacks the nitroaniline and triazole groups but retains the 6-methoxybenzothiazole motif.

Hydrochloride Salts and Pharmacological Relevance

N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride () differs in two key aspects:

Substituents : A 7-chloro-4-methoxybenzothiazole replaces the 6-methoxy group.

Functional Groups: A diethylaminoethyl side chain and hydrochloride salt improve solubility and bioavailability.

Implications for Target Compound :

  • The absence of a charged side chain in the target may limit solubility, but the 6-methoxy group could enhance target specificity compared to the 7-chloro-4-methoxy analog.

Thiadiazole and Thiophene Derivatives

Compounds like (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide () and 1,3,4-thiadiazole derivatives () highlight the pharmacological versatility of benzodioxine and thiazole scaffolds. However, these lack the methoxybenzothiazole-carboxamide linkage, which may reduce overlap in biological targets.

Q & A

Basic: What are the standard protocols for synthesizing N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide?

Answer:
The compound is typically synthesized via coupling reactions. A common approach involves reacting 6-methoxybenzothiazole-2-carboxamide (CAS 946-12-3) with 5,6-dihydro-1,4-dioxine-2-carbonyl chloride under nucleophilic acyl substitution conditions. Ethanol or acetonitrile is used as the solvent, with reflux times ranging from 1–3 hours. Triethylamine may be added as a catalyst to neutralize HCl byproducts. Post-synthesis purification employs column chromatography (e.g., ethyl acetate/hexane mixtures) or recrystallization. Structural confirmation is achieved via ¹H/¹³C NMR, IR spectroscopy, and HPLC for purity assessment .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Answer:
Key characterization methods include:

  • ¹H/¹³C NMR : To confirm the integration of methoxy (δ ~3.8–4.0 ppm), benzothiazole aromatic protons (δ ~7.0–8.5 ppm), and dihydrodioxine protons (δ ~4.2–4.5 ppm).
  • IR spectroscopy : Identification of carboxamide C=O stretching (~1650–1680 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) from the dioxine ring.
  • Mass spectrometry (ESI-TOF) : To verify molecular ion peaks (e.g., m/z 349.08 for C₁₄H₁₃N₂O₄S).
  • HPLC : For purity analysis (>95% purity threshold recommended) .

Advanced: How can researchers optimize reaction yields for this compound, and what variables significantly impact efficiency?

Answer:
Key optimization strategies:

  • Solvent selection : Acetonitrile improves reaction rates for coupling steps compared to ethanol, but ethanol may enhance solubility of polar intermediates.
  • Catalyst screening : Triethylamine vs. DMAP (4-dimethylaminopyridine) for acid scavenging.
  • Temperature control : Reflux at 80–90°C maximizes reactivity while minimizing decomposition.
  • Stoichiometric ratios : A 1.2:1 molar ratio of acyl chloride to benzothiazole carboxamide reduces unreacted starting material.
  • Workup protocols : Rapid cooling post-reaction prevents side product formation. Yields typically range from 45–70% under optimized conditions .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological targets of this compound?

Answer:
SAR strategies include:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the benzothiazole ring to modulate electron density and binding affinity.
  • Scaffold modification : Replace the dihydrodioxine moiety with other heterocycles (e.g., thiadiazole or triazole) to assess impact on bioactivity.
  • In vitro assays : Test derivatives against targets like cyclooxygenase (COX-2) for anti-inflammatory activity or bacterial enzymes (e.g., DNA gyrase) for antimicrobial potential. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices should be calculated .

Advanced: How can contradictory bioactivity data across studies be systematically addressed?

Answer:
Resolve contradictions by:

  • Standardizing assay conditions : Ensure consistent pH (e.g., 7.4 for physiological relevance), temperature (37°C), and solvent controls (DMSO concentration ≤1%).
  • Orthogonal validation : Cross-verify results using multiple techniques (e.g., fluorescence-based assays vs. ELISA for enzyme inhibition).
  • Batch-to-batch reproducibility : Characterize compound purity and stability (e.g., via HPLC and TLC) for each experimental replicate.
  • Meta-analysis : Compare substituent effects across published analogs to identify trends masked by structural variability .

Basic: What are the known or hypothesized biological targets of this compound?

Answer:
Based on structural analogs:

  • Anti-inflammatory targets : COX-2 inhibition via benzothiazole-dioxine interactions (IC₅₀ ~10–50 µM in vitro) .
  • Antimicrobial activity : Disruption of bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins) with MIC values of 8–32 µg/mL against Gram-positive strains .
  • Anticancer potential : Preliminary data suggest apoptosis induction in cancer cell lines (e.g., MCF-7 breast cancer) through ROS generation .

Advanced: What computational methods are recommended to study binding modes and pharmacokinetic properties?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB ID 5KIR) or bacterial topoisomerase IV.
  • MD simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over 50–100 ns trajectories.
  • ADMET prediction : SwissADME or pkCSM to estimate logP (~2.5), solubility (LogS ~-4.2), and CYP450 inhibition risks .

Basic: How should researchers assess the compound’s stability under experimental storage and handling conditions?

Answer:

  • Thermal stability : Conduct TGA/DSC to determine decomposition temperatures (>150°C typical for carboxamides).
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.
  • Hydrolytic stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Carboxamides are generally stable at neutral pH but hydrolyze under strong acidic/basic conditions .

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